8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
説明
特性
IUPAC Name |
8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S2/c15-13-3-1-2-12(10-13)11-21(17,18)16-6-4-14(5-7-16)19-8-9-20-14/h1-3,10H,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWNUPJYYUAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the final spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorobenzyl position.
科学的研究の応用
8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism by which 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Comparison with Structurally Related Spirocyclic Compounds
Heteroatom Composition and Core Modifications
a) 1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives
- 8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS: 1351613-59-6): Substitutes the 3-fluorobenzyl group with a 3-chloro-4-methoxyphenylsulfonyl moiety. Molecular weight: 363.9 g/mol (vs. 378.3 g/mol for the target compound).
- 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane :
b) 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (14): Replaces the thia group with a second oxygen, forming a 1,4-dioxa system. Synthesized via SuFEx chemistry (Ca(NTf2)2-catalyzed reaction), yielding 68%.
c) 1-Thia-4-azaspiro[4.5]decane Derivatives
Substituent Variations on the Sulfonyl Group
生物活性
The compound 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic class of compounds, notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane includes a spirocyclic framework that integrates sulfur and oxygen atoms, contributing to its chemical reactivity and biological properties. The presence of the sulfonyl group enhances its interactions with biological targets, particularly in the context of kinase inhibition.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in critical cellular processes such as inflammation and apoptosis. Notably, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can effectively inhibit RIPK1 activity at micromolar concentrations. For example, studies have shown that at a concentration of 50 μM, the compound can reduce RIPK1-mediated signaling by approximately 50%, suggesting a dose-dependent response .
Case Study 1: Inhibition of Necroptosis
A study investigated the effects of this compound on necroptosis in human cell lines. The results indicated that treatment with 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane significantly reduced cell death associated with necroptotic pathways, highlighting its potential as a therapeutic agent in conditions characterized by excessive inflammation .
Case Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against colorectal cancer cells, with IC50 values ranging from 20 to 30 μM. This selectivity suggests potential applications in targeted cancer therapies .
Data Table: Biological Activity Summary
| Biological Activity | Concentration (μM) | Effect Observed |
|---|---|---|
| RIPK1 Inhibition | 50 | ~50% reduction in signaling |
| Necroptosis Inhibition | 25 | Significant reduction in cell death |
| Cytotoxicity against Colorectal Cancer | 20 - 30 | Selective cytotoxicity observed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?
- Methodological Answer : Synthesis typically involves two key steps:
- Spirocyclic Core Formation : Use of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as precursors, often functionalized via Suzuki-Miyaura coupling or nucleophilic substitution (e.g., with 3-fluorobenzyl sulfonyl chloride) .
- Sulfonylation : Reaction of the spirocyclic amine intermediate with sulfonyl chlorides under mild conditions (e.g., dichloromethane, room temperature) to introduce the sulfonyl group . Microwave-assisted reactions (110°C, 6 hours) have been employed to enhance efficiency and yield .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key analytical techniques include:
- Spectroscopy : , , and IR for functional group identification and purity assessment. For example, signals near δ 7.6–7.1 ppm confirm aromatic protons from the 3-fluorobenzyl group .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- Crystallography : SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemistry and confirm spirocyclic geometry .
Advanced Research Questions
Q. What strategies optimize anticancer activity in sulfonylazaspiro compounds?
- Methodological Answer : Structural optimization focuses on:
- Functional Group Addition : Acetyl-protected mannose moieties improve solubility and cellular uptake, as seen in derivatives with IC values as low as 0.05 µM against MDA-MB-231 cells .
- Mechanistic Studies : Flow cytometry reveals G2/M phase arrest and apoptosis induction. For example, derivative 7j (IC = 0.07 µM in HeLa cells) triggers caspase-3 activation .
- SAR Analysis : Bulky aryl sulfonyl groups enhance steric hindrance, improving target binding affinity .
Q. How can data contradictions in crystallographic analysis be resolved?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model twin domains .
- Validation Metrics : Check R-factors (e.g., ) and residual electron density maps (<0.5 eÅ) to validate atomic positions .
- Cross-Verification : Compare crystallographic data with NMR-derived spatial constraints (e.g., NOESY correlations) to resolve ambiguities .
Q. What are key considerations in designing analogs for improved pharmacokinetics?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP values below 3.0, enhancing aqueous solubility. Derivatives with logP <2.5 show improved bioavailability .
- Metabolic Stability : Replace metabolically labile groups (e.g., esters) with ethers or amides. For example, 1-oxa-4-thia substitution improves resistance to hepatic degradation .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like tubulin or kinases, prioritizing analogs with docking scores <−8.0 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
